molecular formula C42H38N4O9 B1211968 Spiro(2H-1-benzopyran-2,2'-(2H)indole)-1'(3'H)-propanoic acid, 3',3'-dimethyl-6-nitro-, anhydride CAS No. 60990-38-7

Spiro(2H-1-benzopyran-2,2'-(2H)indole)-1'(3'H)-propanoic acid, 3',3'-dimethyl-6-nitro-, anhydride

Cat. No. B1211968
CAS RN: 60990-38-7
M. Wt: 742.8 g/mol
InChI Key: GJCIKRLDOCMOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro(2H-1-benzopyran-2,2'-(2H)indole)-1'(3'H)-propanoic acid, 3',3'-dimethyl-6-nitro-, anhydride, also known as Spiro(2H-1-benzopyran-2,2'-(2H)indole)-1'(3'H)-propanoic acid, 3',3'-dimethyl-6-nitro-, anhydride, is a useful research compound. Its molecular formula is C42H38N4O9 and its molecular weight is 742.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro(2H-1-benzopyran-2,2'-(2H)indole)-1'(3'H)-propanoic acid, 3',3'-dimethyl-6-nitro-, anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro(2H-1-benzopyran-2,2'-(2H)indole)-1'(3'H)-propanoic acid, 3',3'-dimethyl-6-nitro-, anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60990-38-7

Product Name

Spiro(2H-1-benzopyran-2,2'-(2H)indole)-1'(3'H)-propanoic acid, 3',3'-dimethyl-6-nitro-, anhydride

Molecular Formula

C42H38N4O9

Molecular Weight

742.8 g/mol

IUPAC Name

3-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)propanoyl 3-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)propanoate

InChI

InChI=1S/C42H38N4O9/c1-39(2)31-9-5-7-11-33(31)43(41(39)21-17-27-25-29(45(49)50)13-15-35(27)54-41)23-19-37(47)53-38(48)20-24-44-34-12-8-6-10-32(34)40(3,4)42(44)22-18-28-26-30(46(51)52)14-16-36(28)55-42/h5-18,21-22,25-26H,19-20,23-24H2,1-4H3

InChI Key

GJCIKRLDOCMOOT-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCC(=O)OC(=O)CCN5C6=CC=CC=C6C(C57C=CC8=C(O7)C=CC(=C8)[N+](=O)[O-])(C)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCC(=O)OC(=O)CCN5C6=CC=CC=C6C(C57C=CC8=C(O7)C=CC(=C8)[N+](=O)[O-])(C)C)C

synonyms

beta-1-(3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyrene))propionic anhydride

Origin of Product

United States

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